Diethyl formamidomalonate
CAS No.: 6326-44-9
Cat. No.: VC2408364
Molecular Formula: C8H13NO5
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6326-44-9 |
|---|---|
| Molecular Formula | C8H13NO5 |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | diethyl 2-formamidopropanedioate |
| Standard InChI | InChI=1S/C8H13NO5/c1-3-13-7(11)6(9-5-10)8(12)14-4-2/h5-6H,3-4H2,1-2H3,(H,9,10) |
| Standard InChI Key | PFLHGSJLYNJIOF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C(=O)OCC)NC=O |
| Canonical SMILES | CCOC(=O)C(C(=O)OCC)NC=O |
| Melting Point | 48.5 °C |
Introduction
Chemical Identity and Structure
Basic Information
Diethyl formamidomalonate is an organic compound with significant importance in synthetic chemistry. Its fundamental properties are summarized in the following table:
| Property | Information |
|---|---|
| Chemical Name | Diethyl formamidomalonate |
| CAS Number | 6326-44-9 |
| Molecular Formula | C₈H₁₃NO₅ |
| Molecular Weight | 203.19 g/mol |
| EINECS Number | 228-692-1 |
The compound features both formamide and malonate functionalities, making it a valuable precursor in various synthetic pathways .
Nomenclature and Synonyms
Diethyl formamidomalonate is known by several synonyms in scientific literature and commercial contexts:
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Malonic acid, formamido-, diethyl ester
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Propanedioic acid, (formylamino)-, diethyl ester
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Diethyl 2-formylaminomalonate
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Formamidomalonic acid diethyl ester
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Diethyl 2-formamidopropanedioate
These various nomenclatures reflect the compound's structural features and conform to different chemical naming conventions used across scientific disciplines.
Physical Properties
Physical State and Appearance
Diethyl formamidomalonate appears as a white adhering crystalline powder at standard conditions. Its physical appearance plays a role in handling and application considerations in laboratory and industrial settings .
Thermal Properties
The compound exhibits specific thermal behavior characteristics important for its handling, purification, and application:
| Property | Value |
|---|---|
| Melting Point | 53-55°C (literature) |
| Boiling Point | 173-176°C at 11 mm Hg |
| Flash Point | >230°F |
These thermal properties determine appropriate processing conditions and safety parameters during synthetic applications .
Other Physical Properties
Additional physical characteristics contribute to the compound's behavior in various chemical systems:
| Property | Value |
|---|---|
| Density | 1.167 g/cm³ |
| Refractive Index | 1.4750 (estimate) |
| pKa | 11.85±0.59 (Predicted) |
| LogP | 0.254 |
| Polar Surface Area (PSA) | 81.70000 |
The compound is sensitive to both moisture and light, which necessitates specific storage conditions .
Chemical Properties and Reactivity
Functional Groups
Diethyl formamidomalonate contains several key functional groups that define its chemical reactivity:
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Formamide group (-NHCHO)
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Malonate ester functionality (diethyl ester)
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Carbon-nitrogen bond susceptible to hydrolysis
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Acidic α-hydrogen
The presence of these functional groups enables the compound to participate in various chemical transformations of synthetic importance .
Chemical Reactions
The compound undergoes several important chemical reactions that make it valuable in organic synthesis:
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Hydrolysis: Under acidic or basic conditions, diethyl formamidomalonate undergoes hydrolysis of the ester groups to produce malonic acid derivatives.
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Nucleophilic Addition: The compound acts as a nucleophile in reactions with electrophiles during synthesis processes.
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Decarboxylation: Following certain reaction sequences, the compound can undergo decarboxylation reactions typical of malonic acid derivatives.
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Condensation Reactions: It participates in condensation reactions with various electrophiles to form more complex molecular architectures .
Applications in Synthetic Chemistry
Pharmaceutical Synthesis
Diethyl formamidomalonate serves as a key building block in pharmaceutical synthesis, particularly in the preparation of:
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Amino acid derivatives, especially for custom and non-proteinogenic amino acids
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Heterocyclic compounds with potential pharmacological activity
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Intermediates for active pharmaceutical ingredients
The compound's reactivity profile makes it suitable for constructing complex molecular scaffolds found in medicinal chemistry applications .
Heterocyclic Chemistry
The compound is extensively used in heterocyclic chemistry for the synthesis of:
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Pyrimidines
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Pyrazoles
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Other nitrogen-containing heterocycles
These heterocyclic compounds form the core structures of many pharmaceuticals, agrochemicals, and specialty materials .
Carbon-Carbon Bond Formation
Diethyl formamidomalonate is utilized in research focused on carbon-carbon bond formation techniques, contributing to methods for constructing highly functionalized compounds. Its active methine group can be deprotonated to generate a nucleophile capable of forming new carbon-carbon bonds .
Analytical Methods
HPLC Analysis
Diethyl formamidomalonate can be analyzed by reverse-phase (RP) HPLC methods with simple conditions. The typical mobile phase contains:
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Acetonitrile (MeCN)
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Water
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Phosphoric acid
For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. Columns with smaller 3 μm particles are available for fast UPLC applications. This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation. It is also suitable for pharmacokinetic studies .
Spectroscopic Identification
Various spectroscopic techniques can be employed to identify and characterize diethyl formamidomalonate:
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NMR Spectroscopy: Provides structural confirmation through characteristic hydrogen and carbon signals
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Mass Spectrometry: Yields molecular weight confirmation and fragmentation patterns
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Infrared Spectroscopy: Identifies functional groups through characteristic absorption bands
These analytical methods are essential for confirming the identity and purity of the compound for research and industrial applications .
| Safety Aspect | Information |
|---|---|
| Safety Phrases | S24/25 (Avoid contact with skin and eyes) |
| WGK Germany | 3 (Severe hazard to waters) |
| Personal Protective Equipment | Eyeshields; Gloves; type N95 (US); type P1 (EN143) respirator filter |
| Storage Temperature | 2-8°C |
Proper handling requires attention to these safety guidelines to minimize risks associated with the compound .
Comparison with Related Compounds
Structural Relatives
Diethyl formamidomalonate can be compared with structurally related compounds:
| Compound | Structure Type | Key Differences |
|---|---|---|
| Diethyl Malonate | Dicarboxylic ester | Lacks the formamide group; primarily used in malonic ester synthesis |
| Diethyl Acetamidomalonate | Acetamide derivative | Contains an acetamide group instead of formamide; used in peptide synthesis |
| Diethyl Aminomalonate | Amine derivative | Contains a free amine instead of formamide; used in amino acid synthesis |
These structural relationships highlight the unique reactivity profile of diethyl formamidomalonate compared to similar compounds .
Research Applications
Enzyme Mechanism Studies
Diethyl formamidomalonate is pivotal in studies related to enzyme mechanisms, particularly those involving:
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Decarboxylation reactions
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Transamidation reactions
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Studies of biochemical pathways
These investigations provide insights into enzyme kinetics and biochemical transformations .
Materials Development
The compound contributes to advances in materials science through:
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Development of organic dyes and pigments
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Creation of materials with stimuli-responsive properties
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Polymer chemistry applications
These applications highlight the versatility of diethyl formamidomalonate beyond traditional pharmaceutical synthesis .
| Form | Purity | Packaging |
|---|---|---|
| Crystalline powder | ≥97% | Typically 25g, 100g |
| White solid | ≥98% | Various sizes |
The compound is offered by numerous chemical suppliers for research and synthetic applications .
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